molecular formula C11H12BrN3O B1382594 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416712-59-8

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1382594
CAS No.: 1416712-59-8
M. Wt: 282.14 g/mol
InChI Key: XSICHQUAZINEAO-UHFFFAOYSA-N
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Description

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (CAS: 1416712-59-8) is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a bromine atom at position 3 and a tetrahydropyran (THP) protecting group at position 1. Its molecular formula is C₁₁H₁₂BrN₃O, with a molecular weight of 282.14 g/mol . The THP group enhances stability and solubility in organic solvents, making it a critical intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors like EGFR inhibitors .

Properties

IUPAC Name

3-bromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-11-8-7-13-5-4-9(8)15(14-11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSICHQUAZINEAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=NC=C3)C(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Construction via Cyclization Reactions

Methodology:
The initial step involves synthesizing the pyrazolo[4,3-c]pyridine scaffold, which can be achieved through cyclization reactions of appropriately substituted precursors. Typically, this involves:

  • Condensation of halogenated pyrazoles with aminopyridines or related heterocyclic precursors.
  • Cyclization under reflux conditions using acids or bases to promote ring closure.

Reaction Conditions:

  • Solvent: Ethanol or acetic acid
  • Temperature: 80–120°C
  • Catalysts: Acidic or basic catalysts depending on the precursor

Outcome:
Formation of the heterocyclic core with functional groups amenable to further halogenation.

Halogenation to Introduce Bromine

Methodology:
Selective bromination at the desired position (typically at the 3-position of the heterocycle) is achieved via electrophilic aromatic substitution:

  • Reagents: N-bromosuccinimide (NBS) in the presence of radical initiators or catalysts such as AIBN.
  • Conditions:
    • Solvent: Dichloromethane (DCM) or chloroform
    • Temperature: 0–25°C to control regioselectivity

Reaction Scheme:

Pyrazolo-pyridine core + NBS → 3-Bromo derivative

Notes:
Control over regioselectivity is critical; excess brominating agent or elevated temperature can lead to polybromination.

Attachment of the Tetrahydro-2H-pyran-2-yl Group

Methodology:
The tetrahydro-2H-pyran-2-yl moiety is introduced via nucleophilic substitution or protection-deprotection strategies:

  • Activation of the heterocycle with suitable leaving groups (e.g., halogens).
  • Nucleophilic attack by tetrahydro-2H-pyran-2-ol or its derivatives under mild conditions.

Reaction Conditions:

  • Reagents: Tetrahydro-2H-pyran-2-ol with a coupling agent (e.g., EDC, DCC) or via acid catalysis.
  • Solvent: Dichloromethane or acetonitrile
  • Temperature: Room temperature to 50°C

Outcome:
Formation of the ether linkage, yielding the target compound.

Purification and Characterization

Methods:

  • Recrystallization from suitable solvents such as ethanol or ethyl acetate.
  • Chromatography (column chromatography or preparative HPLC) to achieve high purity.

Data Table: Summary of Preparation Methods

Step Reaction Reagents Conditions Purpose References
1 Core synthesis Precursors (halogenated pyrazoles, aminopyridines) Reflux, acid/base catalysis Heterocycle formation ,
2 Halogenation N-bromosuccinimide (NBS) 0–25°C, DCM Bromination at specific position ,
3 Ether formation Tetrahydro-2H-pyran-2-ol, coupling agents Room temp to 50°C Attach tetrahydropyran ring ,
4 Purification Recrystallization, chromatography Ambient Isolate pure compound ,

Additional Considerations and Industrial Aspects

  • Reaction Optimization:
    To maximize yield and selectivity, reaction parameters such as temperature, solvent polarity, and reagent equivalents are optimized based on pilot studies.

  • Scale-Up:
    Industrial synthesis employs continuous flow reactors for halogenation and coupling steps, ensuring safety and reproducibility.

  • Purity and Quality Control: Analytical techniques such as NMR, MS, and HPLC confirm the structure and purity of the final product.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[4,3-c]pyridine derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of pyrazolo[4,3-c]pyridine effectively inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a possible application in treating inflammatory diseases such as rheumatoid arthritis.

Building Block for Complex Molecules

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the introduction of diverse functional groups through various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.

Development of Novel Drug Candidates

The compound's structural features facilitate the design of new drug candidates targeting different biological pathways. Researchers have synthesized analogs to explore their pharmacological profiles and optimize their efficacy against specific diseases.

Case Study 1: Synthesis and Anticancer Evaluation

A recent study synthesized several derivatives of this compound and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, highlighting their potential as lead compounds for further development.

Case Study 2: Anti-inflammatory Mechanism Investigation

In another investigation, researchers explored the anti-inflammatory effects of the compound in a murine model of inflammation. The administration of the compound resulted in a significant reduction in edema and inflammatory markers, supporting its potential therapeutic use in inflammatory conditions.

Mechanism of Action

The mechanism by which 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine exerts its effects involves its interaction with specific molecular targets. The bromine atom and the tetrahydropyran ring play crucial roles in binding to enzymes and receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways: The compound targets specific enzymes and receptors, influencing signaling pathways and cellular processes. This can result in the modulation of physiological responses and the potential for therapeutic effects.

Comparison with Similar Compounds

a. 3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (CAS: 1416714-44-7)

  • Molecular Formula : C₁₂H₁₄BrN₃O₂
  • Molecular Weight : 312.16 g/mol
  • Key Differences : Addition of a methoxy group at position 4 increases molecular weight and polarity. Predicted properties include a density of 1.68 g/cm³ , boiling point of 443.7°C , and pKa of 6.15 , suggesting enhanced acidity compared to the parent compound .
  • Applications : The methoxy group may improve binding affinity in kinase inhibitors by introducing hydrogen-bonding interactions.

b. 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

  • Molecular Formula : C₁₁H₁₂BrN₃O
  • Molecular Weight : 282.14 g/mol
  • Key Differences : Bromine at position 7 instead of 3 alters electronic distribution. The [4,3-c] ring junction places nitrogen atoms at distinct positions, influencing reactivity in cross-coupling reactions .

Halogen-Substituted Derivatives

a. 7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (CAS: 1416712-91-8)

  • Molecular Formula : C₁₁H₁₁BrIN₃O
  • Molecular Weight : 408.04 g/mol
  • Key Differences : Iodine at position 3 increases steric bulk and polarizability, making it suitable for Suzuki-Miyaura couplings. The dual halogen substitution (Br at 7, I at 3) offers versatility in further functionalization .

b. 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS: 1416712-91-8)

  • Molecular Formula : C₁₁H₁₁BrIN₃O
  • Molecular Weight : 408.04 g/mol
  • Key Differences : The [4,3-b] ring junction shifts nitrogen positions, altering electronic properties. Bromine at position 6 and iodine at 3 may affect regioselectivity in nucleophilic substitutions .

Chlorinated Analogs

3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS: 1416713-12-6)

  • Molecular Formula : C₁₁H₁₁BrClN₃O
  • Molecular Weight : 316.59 g/mol (calculated)
  • Key Differences : Chlorine at position 6 and bromine at 3 on a [3,4-b] scaffold. The altered ring junction may reduce metabolic stability compared to [4,3-c] analogs .

Biological Activity

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H14BrN3O
  • Molecular Weight : 312.17 g/mol
  • CAS Number : 1416712-59-8

The biological activity of pyrazolo[4,3-c]pyridines, including the compound , is often attributed to their ability to interact with various molecular targets:

  • Enzyme Inhibition : Many pyrazolo derivatives inhibit enzymes involved in critical cellular processes. For instance, they may act as inhibitors of phosphodiesterase (PDE) enzymes, which play a role in signaling pathways related to inflammation and cancer .
  • Receptor Modulation : These compounds can modulate receptor activity, particularly adenosine receptors and other G-protein coupled receptors (GPCRs), influencing cell proliferation and apoptosis .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antimicrobial properties. For example, compounds structurally similar to this compound have been evaluated against Mycobacterium tuberculosis. The results suggest that certain substitutions can enhance antitubercular activity significantly .

Anti-inflammatory Effects

Research has shown that pyrazolo[4,3-c]pyridines can reduce inflammation through inhibition of specific inflammatory pathways. This includes the suppression of cytokine production and modulation of immune cell activity, making these compounds potential candidates for treating inflammatory diseases .

Anticancer Properties

The compound's structural features suggest potential anticancer properties. Pyrazolo derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. This is particularly relevant for cancers that are resistant to conventional therapies .

Case Studies

  • Study on Antitubercular Activity :
    • A combinatorial library of pyrazolo[3,4-b]pyridines was synthesized and screened for activity against M. tuberculosis H37Rv strain.
    • Results indicated that specific substitutions at the N(1) and C(5) positions significantly enhanced efficacy against the pathogen.
  • Inflammation Model :
    • In vitro studies demonstrated that compounds similar to this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).

Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AntimicrobialInhibition of M. tuberculosis
Anti-inflammatorySuppression of cytokine production
AnticancerInduction of apoptosis

Q & A

Q. How does the compound interact with cytochrome P450 enzymes in metabolic studies?

  • Methodological Answer :
  • In vitro assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor demethylation (CYP3A4-mediated) via LC-MS/MS.
  • Metabolite ID : Major metabolites include de-THP and hydroxylated derivatives (e.g., m/z 299.0 [M+H+16]⁺) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

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